Octacyclomycin

Description

Classification within the Polyether Ionophore Family

Octacyclomycin is classified as a polyether ionophore antibiotic. mdpi.comnih.govcore.ac.uknih.govagscientific.com Polyether ionophores constitute a significant group of naturally occurring compounds, predominantly produced by bacteria, particularly species of Streptomyces and Actinomadura. mdpi.comagscientific.com These molecules are characterized by their lipophilic nature and possess a structure featuring multiple tetrahydrofuran (B95107) and tetrahydropyran (B127337) rings linked by aliphatic bridges, direct carbon-carbon linkages, or spiro linkages. agscientific.com A key functional feature is the presence of a free carboxyl group, along with numerous alkyl and oxygen-containing functional groups. agscientific.com

The defining characteristic of an ionophore, a term first used in 1967, is its ability to bind metal ions and facilitate their transport across biological membranes. mdpi.comnih.gov Polyether ionophores achieve this by forming lipophilic complexes with cations, enabling them to traverse lipid bilayers. nih.govcore.ac.uknih.govfrontiersin.org This process disrupts the normal ionic gradients and osmotic pressure within cells, ultimately leading to cellular dysfunction and death. nih.govcore.ac.uknih.govfrontiersin.org Generally, polyether ionophores exhibit selectivity towards Gram-positive bacteria, as their lipophilic nature and mechanism of action are less effective against the outer membrane of Gram-negative bacteria. agscientific.com

Historical Context of its Discovery and Research Significance

This compound was first isolated from the fermentation broth of the actinomycete strain Streptomyces sp. No. 82-85. mdpi.comnih.govcore.ac.ukkitasato-u.ac.jpnih.gov It has also been identified as a product of Actinoallomurus sp. ID14582. mdpi.comresearchgate.net The initial reporting of its isolation and structural characterization appeared in The Journal of Antibiotics in 1992. nih.govkitasato-u.ac.jpnih.govresearchgate.netabu.edu.ngdntb.gov.ua

Upon its discovery, this compound was recognized for its potent cytocidal activity against B16 melanoma cells. mdpi.comnih.govcore.ac.ukkitasato-u.ac.jpnih.gov This finding, alongside its antimicrobial properties, underscored its research significance as a bioactive natural product with potential cytotoxic applications. The study of such compounds contributes to the broader exploration of microbial secondary metabolites for therapeutic leads and provides valuable insights into mechanisms of action related to ion transport and cellular toxicity.

Overview of its Research Focus in Natural Product Chemistry and Chemical Biology

The research surrounding this compound primarily falls under the umbrella of natural product chemistry, focusing on its isolation, structure elucidation, and the investigation of its biological activities. mdpi.comnih.govcore.ac.uknih.govkitasato-u.ac.jpnih.govresearchgate.netresearchgate.netabu.edu.ngdntb.gov.uaresearchgate.netnih.govnih.gov In the field of chemical biology, research efforts are directed towards understanding its mechanism of action as an ionophore and exploring its potential therapeutic applications, particularly its cytotoxic and antimicrobial effects. mdpi.comnih.govcore.ac.uknih.govnih.govresearchgate.netmdpi.com

Key Biological Activities and Research Areas:

Cytocidal Activity: this compound has demonstrated significant cytocidal activity against B16 melanoma cells, with reported IC50 values of 0.23 μg/mL. nih.govcore.ac.ukkitasato-u.ac.jp

Antimicrobial Activity: The compound exhibits antimicrobial activity against certain Gram-positive bacteria. Studies have reported Minimum Inhibitory Concentrations (MICs) of 100 μg/mL against Staphylococcus aureus FDA 209P and Micrococcus luteus PCI 1001, and 500 μg/mL against Bacillus subtilis PCI 219. kitasato-u.ac.jp Some sources also note weak activity against Staphylococcus aureus and Micrococcus luteus, with no effect on Bacillus subtilis at a concentration of 100 μg/mL. nih.gov

Antimalarial Activity: Investigations into its antimalarial activity have also been conducted. kitasato-u.ac.jp

General Polyether Ionophore Activities: As a member of the polyether ionophore family, this compound is associated with a broad spectrum of bioactivities, including antibacterial, antifungal, antiparasitic, antiviral, and tumor cell cytotoxicity. mdpi.comnih.govnih.govresearchgate.net

While specific structure-activity relationship (SAR) studies for this compound are not extensively detailed in the provided snippets, the broader research into polyether ionophores often involves such investigations to correlate structural modifications with biological potency. mdpi.comnih.govijpsr.comiomcworld.comnih.gov The biosynthesis of polyether ionophores is also an area of interest within natural product chemistry. nih.govrsc.orggenome.jp

Data Table: Key Properties and Activities of this compound

| Property/Activity | Value/Description | Source(s) |

| Source Organism | Streptomyces sp. No. 82-85; Actinoallomurus sp. ID14582 | mdpi.comnih.govcore.ac.ukkitasato-u.ac.jpnih.govresearchgate.net |

| Molecular Formula | C52H88O19 | kitasato-u.ac.jp |

| Molecular Weight | 1016 | kitasato-u.ac.jp |

| Physical Appearance | Colorless Powder | kitasato-u.ac.jp |

| Solubility | Soluble in DMSO, pyridine, DMF, MeOH; Insoluble in H2O, CHCl3, Et2O | kitasato-u.ac.jp |

| Cytocidal Activity | IC50 = 0.23 μg/mL against B16 melanoma cells | nih.govcore.ac.ukkitasato-u.ac.jp |

| Antimicrobial Activity | MIC: S. aureus = 100 μg/mL; M. luteus = 100 μg/mL; B. subtilis = 500 μg/mL | kitasato-u.ac.jp |

| (Note: Some sources indicate weak activity against S. aureus and M. luteus, and no effect on B. subtilis at 100 μg/mL) | nih.gov | |

| Antimalarial Activity | Investigated | kitasato-u.ac.jp |

Compound List

this compound

Monensin

Salinomycin

Nigericin

Maduramicin

Lasalocid

Nanchangmycin

CP-96,797

K-41A

Okadaic acid

Goniodomin A

Lenoremycin

CP-84657

Alborixin

Cezomycin

X-14885A

Calcimycin

Griseofulvin

Grisonixin

Lonomycin

X-14931A

Dianemycin

Inostamycin

Leuseramycin

Antibiotic 6016

CP-91243

CP-91244

Semduramicin

UK-58,852-methylketal

A-13001-C

SF-2361

Pinnatoxins A, C, D, E, F, G

Yessotoxin

Gambierol

Gambierone

4-methylgambierone

Gambieric acids A, B, C, D

Amphidinols

Karlotoxins

Tacrolimus (FK506)

Ascomycin

Rapamycin

Wilforine

Leonurine

Artemisinin

Paclitaxel

Irinotecan

Camptothecin

Penicillin

Cytosine arabinoside (Ara-C)

Adenosine arabinoside (Ara-A)

Paramagnetoquinones

Lantibiotic NAI-107

Spirotetronate NAI-414

Rifamycin O

Thermorubin

Neomycin

Clindamycin

N-acetyl-Tyr-Tyr-His

N-acetyl-Tyr-Phe-His

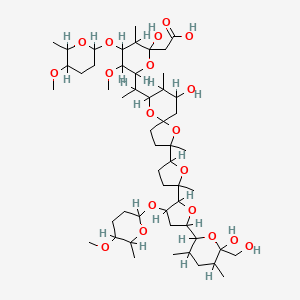

Structure

2D Structure

Properties

CAS No. |

98824-17-0 |

|---|---|

Molecular Formula |

C52H88O19 |

Molecular Weight |

1017.2 g/mol |

IUPAC Name |

2-[2-hydroxy-6-[1-[7-hydroxy-2-[5-[5-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-(5-methoxy-6-methyloxan-2-yl)oxyoxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-5-methoxy-4-(5-methoxy-6-methyloxan-2-yl)oxy-3-methyloxan-2-yl]acetic acid |

InChI |

InChI=1S/C52H88O19/c1-26-21-27(2)52(58,25-53)69-42(26)36-22-37(64-40-15-13-34(59-10)31(6)62-40)47(65-36)49(9)18-17-38(67-49)48(8)19-20-50(71-48)23-33(54)28(3)43(68-50)29(4)44-46(61-12)45(30(5)51(57,70-44)24-39(55)56)66-41-16-14-35(60-11)32(7)63-41/h26-38,40-47,53-54,57-58H,13-25H2,1-12H3,(H,55,56) |

InChI Key |

KNFNZSMXPGQAER-UHFFFAOYSA-N |

SMILES |

CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C6C(C(C(C(O6)(CC(=O)O)O)C)OC7CCC(C(O7)C)OC)OC)C)O)C)C)OC8CCC(C(O8)C)OC)(CO)O)C |

Canonical SMILES |

CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C6C(C(C(C(O6)(CC(=O)O)O)C)OC7CCC(C(O7)C)OC)OC)C)O)C)C)OC8CCC(C(O8)C)OC)(CO)O)C |

Synonyms |

octacyclomycin |

Origin of Product |

United States |

Origin and Biosynthetic Pathways of Octacyclomycin

Proposed Biosynthetic Intermediates and Pathways

Structural Features and Their Functional Implications for Octacyclomycin Activity

Macrocyclic Architecture and Polyether Motifs

The defining feature of octacyclomycin is its large, complex macrocyclic architecture. This ring structure is not merely a passive scaffold but plays an active role in the molecule's function. The backbone of this macrocycle is interspersed with numerous ether oxygen atoms, classifying this compound as a polyether. These oxygen atoms, with their lone pairs of electrons, are strategically positioned to create a polar, hydrophilic cavity within the core of the otherwise lipophilic molecule.

Table 1: Key Structural Features of this compound

| Feature | Description | Implication for Activity |

| Molecular Formula | C₅₂H₈₈O₁₉ | Indicates a large and highly oxygenated molecule. |

| Macrocycle Size | Large ring structure | Provides the foundational scaffold for ion binding and transport. |

| Polyether Nature | Multiple ether linkages | Creates a polar interior for cation coordination. |

| Lipophilic Exterior | Predominantly hydrocarbon backbone | Facilitates insertion into and transport across cell membranes. |

Role of the Carboxylic Acid Group in Cation Complexation

A key functional group in this compound is the terminal carboxylic acid (-COOH). This group is essential for the ionophore's ability to act as a mobile carrier of cations across biological membranes. In its deprotonated, carboxylate (-COO⁻) form, this group provides a crucial negative charge that is necessary to neutralize the positive charge of a complexed cation.

The process of cation transport by this compound can be envisioned as a cyclic process. On one side of a membrane, the deprotonated this compound molecule encapsulates a cation, forming a neutral, lipophilic complex. This neutrality is critical as it allows the complex to diffuse across the hydrophobic core of the lipid bilayer. Once the complex reaches the other side of the membrane, the cation is released, and the this compound molecule can then return, either in its protonated or uncomplexed state, to repeat the cycle. The efficiency of this transport is therefore critically dependent on the pKa of the carboxylic acid group and the pH gradient across the membrane.

Conformational Dynamics in Solution and Membrane Environments

The large macrocyclic structure of this compound is not rigid; rather, it possesses significant conformational flexibility. This dynamic nature is crucial for its function. In an aqueous solution, the molecule will adopt a conformation that maximizes the solvation of its polar groups. However, upon entering the nonpolar environment of a cell membrane, it must undergo a conformational change to shield its polar interior and expose its lipophilic exterior.

This conformational transition is a key step in the process of cation complexation and transport. The flexibility of the macrocycle allows it to wrap around a specific cation, with the ether oxygen atoms arranging themselves to form an optimal coordination sphere. The energetic cost of this conformational change is offset by the favorable energy of cation binding. The study of these conformational dynamics, likely through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling, would be essential to fully understand the mechanism of ion transport. However, specific conformational analyses of this compound in different solvent and membrane environments are not yet available in the public domain.

Pseudocyclic Structure Formation via Intramolecular Hydrogen Bonding

In nonpolar environments, such as the interior of a lipid bilayer, the terminal carboxylic acid group of this compound can form a strong intramolecular hydrogen bond with one or more of the ether oxygen atoms within the macrocyclic ring. This interaction effectively creates a "head-to-tail" cyclization, resulting in a more compact, pseudocyclic structure.

This intramolecular hydrogen bonding has several important functional implications. Firstly, it helps to pre-organize the molecule into a conformation that is conducive to cation binding. By bringing the carboxylate group into proximity with the cation-binding cavity, it facilitates the formation of the neutral complex. Secondly, the formation of the pseudocyclic structure further increases the lipophilicity of the molecule by masking the polar carboxylic acid group, thereby enhancing its ability to reside within and traverse the cell membrane. Spectroscopic techniques, particularly NMR, would be instrumental in providing direct evidence for and characterizing the geometry and strength of this crucial intramolecular hydrogen bond.

Mechanistic Investigations of Octacyclomycin’s Cellular Interactions

Induction of Specific Cellular Pathways

Autophagy is a cellular process involving the degradation of cytoplasmic components through the lysosomal pathway, serving roles in both cell survival and cell death depending on the context nih.govthermofisher.commdpi.com. Research has explored Octacyclomycin's potential to modulate autophagy, particularly within cancer cell lines. Studies on similar compounds have shown that autophagy can be induced or inhibited, influencing cancer cell behavior and therapeutic responses nih.govfrontiersin.orgjcancer.orgfrontiersin.orgmdpi.comnih.gov. Autophagy modulation is often assessed by tracking the levels of key markers such as LC3-II and p62. An increase in LC3-II and a decrease in p62 typically indicate active autophagosome formation and degradation, respectively, signaling an increase in autophagic flux. Conversely, an accumulation of both LC3-II and p62 can suggest an inhibition of autophagic flux, often due to impaired lysosomal degradation nih.govresearchgate.netspringernature.comresearchgate.net. Understanding how this compound influences these markers in cancer cells provides insight into its potential therapeutic mechanisms.

Programmed cell death (PCD) encompasses a variety of regulated cellular self-destruction pathways, distinct from accidental cell death the-scientist.comnih.gov. While apoptosis is the most studied form of PCD, other mechanisms such as necroptosis, pyroptosis, and ferroptosis are also recognized the-scientist.comthno.orgnih.govnih.govmednexus.orgnih.govmdpi.comstanford.eduwjgnet.comnih.gov. Research into this compound's role in PCD would focus on its ability to trigger or modulate these specific death pathways as a mechanism of action, rather than as an adverse effect. For instance, necroptosis is a caspase-independent form of programmed necrosis characterized by inflammation and plasma membrane disintegration, often mediated by RIPK3 and MLKL the-scientist.comthno.orgnih.gov. Ferroptosis, another form of regulated cell death, is iron-dependent and involves lipid peroxidation nih.gov. Investigating this compound’s potential to activate these pathways would involve examining its effects on key molecular players within these death cascades, providing a deeper understanding of its cellular impact.

In Vitro Biological Activity Spectrum of Octacyclomycin

Antimicrobial Activity Research

Octacyclomycin exhibits notable activity against certain types of bacteria, primarily Gram-positive strains.

Studies have detailed the minimum inhibitory concentrations (MICs) of this compound against key Gram-positive bacterial species. These findings indicate varying degrees of susceptibility among these organisms.

| Bacterial Strain | MIC (µg/mL) | Source |

| Staphylococcus aureus FDA 209P | 100 | kitasato-u.ac.jp |

| Micrococcus luteus PCI 1001 | 100 | kitasato-u.ac.jp |

| Bacillus subtilis PCI 219 | 500 | kitasato-u.ac.jp |

While specific quantitative data for this compound's differential activity against Methicillin-Resistant Staphylococcus aureus (MRSA) strains is not extensively detailed in the reviewed literature, this compound belongs to the class of carboxyl polyethers. This class of compounds is noted for its potential to inhibit the growth of MRSA strains at low concentrations, suggesting a possible area of activity for this compound. nih.gov

Carboxyl polyethers, including this compound, have generally demonstrated potent activity against Gram-positive bacteria, with reported MICs often falling within the range of 0.006 to 12.5 µg/mL. In contrast, these compounds typically exhibit little to no activity against Gram-negative bacteria, with MICs exceeding 100 µg/mL. This suggests a selective spectrum of activity primarily targeting Gram-positive pathogens. nih.gov

Cytotoxic Activity in Cell Culture Models

This compound has shown significant cytotoxic effects in various cell culture models, particularly against melanoma cells.

This compound has been recognized for its cytocidal activity against B16 melanoma cells. In vitro assays have quantified this effect, establishing a specific concentration at which cell growth is inhibited.

| Cell Line | IC50 (µg/mL) | Source |

| B16 melanoma cells | 0.23 | kitasato-u.ac.jp |

Beyond melanoma, the broader class of polyether antibiotics, to which this compound belongs, is known to possess a wide spectrum of bioactivity, including cytotoxicity against tumor cells. While specific data detailing this compound's effects across a diverse range of cancer cell lines beyond B16 melanoma is limited in the reviewed literature, the general properties of polyether ionophores suggest potential antiproliferative activity against various cancer types. nih.gov

Antiparasitic Activity Research

Polyether ionophores, including this compound, have been investigated for their potential against various parasitic organisms. This class of compounds is known for its broad-spectrum antiparasitic properties nih.govmdpi.comabu.edu.ngnih.govresearchgate.net.

Antimalarial Activity in In Vitro Parasite Models

This compound has demonstrated potent and selective antimalarial activity in vitro against Plasmodium falciparum nii.ac.jp. Research has quantified its efficacy against different strains of the parasite.

Table 1: In Vitro Antimalarial Activity of this compound against Plasmodium falciparum

| Parasite Strain | IC50 (nM) | Selectivity Index (B/A) |

| K1 (drug resistance) | 39 | 371 |

| FCR3 (drug sensitive) | 3.0 |

Data derived from kitasato-u.ac.jp. The IC50 values represent the concentration of the compound required to inhibit 50% of parasite growth. The selectivity index indicates the ratio of cytotoxicity to the host cell versus the antiparasitic activity.

Activity Against Other Protozoal and Parasitic Organisms in Research Contexts

As a member of the polyether ionophore family, this compound is broadly classified as having antiparasitic activity nih.govmdpi.comabu.edu.ngnih.govresearchgate.net. While its antimalarial effects against Plasmodium falciparum are documented kitasato-u.ac.jpnii.ac.jp, specific research detailing this compound's in vitro activity against other protozoal or parasitic organisms, such as Trypanosoma or Leishmania species, is not extensively detailed in the provided search results. However, the general antiparasitic profile of its class suggests potential in these areas nih.govmdpi.comabu.edu.ngnih.govresearchgate.net.

Synthetic and Semi Synthetic Research on Octacyclomycin and Its Derivatives

Total Synthesis Methodologies and Challenges

Information regarding the total synthesis of Octacyclomycin, including specific methodologies, key transformations, or strategies employed to construct its complex molecular architecture, was not found in the reviewed literature. The intricate structure of polyether antibiotics often presents significant challenges for total synthesis, requiring sophisticated chemical strategies to control stereochemistry and assemble the numerous ether linkages and functional groups core.ac.uknih.gov.

No specific synthetic transformations or strategies for the total synthesis of this compound were identified in the consulted scientific sources.

Derivatization Strategies for this compound Analogs

The scientific literature does not provide specific details on chemical modification at particular sites of this compound or semisynthetic approaches used for structure diversification to create this compound analogs.

No documented chemical modifications at specific sites of this compound were found in the analyzed sources.

Information regarding semisynthetic approaches to diversify the structure of this compound was not identified in the reviewed literature.

Biological Evaluation of Synthesized Derivatives and Analogs

While direct synthesis of this compound derivatives was not detailed, the biological activities of this compound itself have been reported. These findings highlight its potential as a cytotoxic agent.

This compound: Biological Activity Profile

| Biological Activity | Target/Organism | Value/Observation | Reference(s) |

| Cytocidal Activity | B16 melanoma cells | IC50 = 0.23 μg/mL | Current time information in Bangalore, IN.core.ac.uknih.govjst.go.jpeuropa.eu |

| Antimicrobial Activity | Staphylococcus aureus | Weak, MIC = 100 μg/mL | Current time information in Bangalore, IN.core.ac.uknih.gov |

| Antimicrobial Activity | Micrococcus luteus | Weak, MIC = 100 μg/mL | Current time information in Bangalore, IN.core.ac.uknih.gov |

| Antimicrobial Activity | Bacillus subtilis | No activity at 100 μg/mL | Current time information in Bangalore, IN.core.ac.uknih.gov |

| Activity against MRSA strains | MRSA strain ST398 | More effective than against JE2 | |

| Activity against MRSA strains | MRSA strain JE2 | Less effective than against ST398 | |

| Antimalarial Activity | Plasmodium falciparum K1 | IC50 = 3.0 nM (drug-resistant strain) | europa.eu |

| Antimalarial Activity | Plasmodium falciparum FCR3 | IC50 = 1112 nM (drug-sensitive strain) | europa.eu |

| Cytotoxicity | MRC-5 cell | IC50 = 29 nM | europa.eu |

This compound exhibits significant cytocidal activity against B16 melanoma cells, with an IC50 value of 0.23 μg/mL Current time information in Bangalore, IN.core.ac.uknih.govjst.go.jpeuropa.eu. It also demonstrates weak antimicrobial activity against certain Gram-positive bacteria, such as Staphylococcus aureus and Micrococcus luteus, at concentrations of 100 μg/mL, while Bacillus subtilis remains unaffected at this level Current time information in Bangalore, IN.core.ac.uknih.gov. Further screening indicated differential efficacy against specific methicillin-resistant Staphylococcus aureus (MRSA) strains, being more effective against ST398 than JE2. Additionally, this compound has shown antimalarial activity against both drug-resistant and drug-sensitive strains of Plasmodium falciparum, and cytotoxicity against human lung fibroblast cells (MRC-5) europa.eu.

Compound List

this compound

Mechanisms of Resistance and Strategies for Overcoming Them in Octacyclomycin Research

Investigation of Bacterial Resistance Mechanisms

Bacteria have evolved a sophisticated array of mechanisms to evade the effects of antimicrobial agents, a phenomenon that poses a significant challenge to modern medicine mdpi.comfrontiersin.orgnih.govnih.gov. These mechanisms broadly fall into categories such as preventing the antibiotic from reaching its target, modifying or bypassing the target, inactivating the antibiotic, or actively expelling it from the cell frontiersin.orgnih.govnih.govreactgroup.org. Common strategies include the upregulation of efflux pumps, which actively transport drugs out of the bacterial cell, thereby reducing intracellular concentrations frontiersin.orgnih.govreactgroup.org. Another significant mechanism involves alterations in the antibiotic's target site, often due to mutations in bacterial genes, which prevent the drug from binding effectively mdpi.comfrontiersin.orgnih.govreactgroup.org. Reduced permeability of the bacterial cell membrane, particularly the outer membrane in Gram-negative bacteria, can also limit antibiotic entry frontiersin.orgnih.govreactgroup.org. Furthermore, bacteria can produce enzymes that inactivate antibiotics, rendering them ineffective frontiersin.orgnih.govnih.gov.

While specific, detailed investigations into the resistance mechanisms against Octacyclomycin itself are not extensively documented in the provided literature, its classification as a polyether ionophore offers some insights. Polyether ionophores are known for their ability to transport metal cations across cell membranes nih.gov. Their general activity profile indicates a stronger effect against Gram-positive bacteria, with reduced efficacy against Gram-negative bacteria often attributed to the impermeability of their outer membrane to these hydrophobic compounds nih.govcore.ac.uk. This suggests that intrinsic resistance in Gram-negative bacteria may, in part, be related to their cellular envelope structure, limiting the compound's access to its cellular targets. The broader concept of intrinsic and acquired resistance, where bacteria possess inherent resistance traits or acquire resistance genes, respectively, applies to this compound as it does to other antimicrobials nih.govfrontiersin.org.

Table 1: Antimicrobial Activity of this compound (Selected Data)

| Target Organism | Activity | Concentration | Reference(s) |

| B16 melanoma cells | Cytocidal | IC50 = 0.23 μg/mL | nih.govcore.ac.uk |

| Staphylococcus aureus | Weak antimicrobial | 100 μg/mL | nih.govcore.ac.uk |

| Micrococcus luteus | Weak antimicrobial | 100 μg/mL | nih.govcore.ac.uk |

| Bacillus subtilis | No effect | 100 μg/mL | nih.gov |

Research into Cross-Resistance Profiles with Other Ionophores

Cross-resistance occurs when a mechanism that confers resistance to one antimicrobial agent also confers resistance to other structurally related or functionally similar agents frontiersin.org. Given that this compound belongs to the polyether ionophore class, research into cross-resistance among ionophores is pertinent. Ionophores, as a group, share common modes of action, primarily involving the transport of cations across biological membranes nih.govnih.gov. This shared mechanism suggests a potential for cross-resistance, particularly among ionophores within the same subclass cabidigitallibrary.org. For instance, resistance developed against one monovalent ionophore may manifest as resistance to other monovalent ionophores due to similarities in their interaction with cellular ion transport systems cabidigitallibrary.org.

Studies have indicated that resistance to certain ionophores, such as monensin, might be linked to alterations in cellular components like outer membrane porins or specific gene mutations frontiersin.org. However, evidence for broad cross-resistance between polyether ionophores (PIs) and medically important antibiotics used in human medicine appears to be sparse frontiersin.org. Some research suggests that bacteria adapted to specific PIs may only exhibit resistance to a limited range of other antibiotics, implying that PI resistance does not necessarily translate to resistance against diverse antimicrobial classes frontiersin.org. While direct studies detailing cross-resistance specifically involving this compound and other antibiotics are limited, the general understanding of ionophore action and resistance patterns provides a framework for potential cross-reactivity.

Table 2: General Mechanisms of Antibiotic Resistance in Bacteria

| Mechanism | Description | Example (General) | Reference(s) |

| Target Site Modification | Alterations in the antibiotic's molecular target within the bacterium. | Mutations in ribosomal RNA or proteins. | mdpi.comfrontiersin.orgnih.govreactgroup.org |

| Efflux Pumps | Active transport systems that pump antibiotics out of the bacterial cell. | Multidrug efflux pumps (e.g., ABC transporters). | frontiersin.orgnih.govreactgroup.org |

| Decreased Permeability | Reduced entry of the antibiotic into the bacterial cell. | Changes in outer membrane composition (Gram-negatives). | frontiersin.orgnih.govreactgroup.org |

| Enzymatic Inactivation | Bacterial enzymes degrade or modify the antibiotic. | β-lactamases hydrolyzing β-lactam rings. | frontiersin.orgnih.govnih.gov |

Synergistic Effects of this compound with Other Agents in Resistance Modulation

A key strategy in combating antimicrobial resistance involves the use of combination therapies, where two or more agents are used together to achieve a greater effect than either agent alone alteritytherapeutics.commnba-journal.commdpi.comfrontiersin.orgresearchgate.net. This approach can enhance the efficacy of existing antibiotics, resensitize resistant bacteria, and potentially slow down or prevent the emergence of new resistance mechanisms alteritytherapeutics.commdpi.comfrontiersin.orgresearchgate.net. While direct research detailing synergistic effects specifically with this compound is not extensively covered in the provided snippets, the broader class of ionophores and other natural compounds offer conceptual pathways.

Other polyether ionophores have demonstrated potential in modulating resistance, for example, by reversing multidrug resistance in cancer cells core.ac.uk. In the context of bacterial infections, ionophores like PBT2 have been shown to break resistance in superbugs when combined with conventional antibiotics, restoring antibiotic efficacy and exhibiting a low propensity for the development of further resistance alteritytherapeutics.com. This principle highlights how ionophores, by potentially affecting bacterial membranes or cellular processes, can create an environment where antibiotics regain their effectiveness. Furthermore, synergistic effects have been observed between antibiotics and other natural products, such as plant extracts and antimicrobial peptides (AMPs). These combinations can work by inhibiting key resistance mechanisms like efflux pumps or by disrupting bacterial biofilms, which often harbor persistent and resistant populations mdpi.comfrontiersin.org. For instance, certain AMPs have been shown to enhance the activity of antibiotics against multidrug-resistant bacteria by reducing biofilm formation or directly potentiating antibiotic effects frontiersin.org. These findings suggest that this compound could potentially be explored in combination therapies to enhance the activity of existing antibiotics or to overcome specific resistance pathways.

Advanced Research Methodologies for Octacyclomycin Studies

In Vitro Cell-Based Assays for Mechanistic Elucidation

In vitro cell-based assays are crucial for determining the biological activity and potential mechanisms of action of Octacyclomycin. These assays provide insights into its effects on cellular processes, offering a foundation for understanding its therapeutic potential.

This compound has demonstrated significant cytocidal activity against the B16 melanoma cell line, with reported IC50 values of 0.23 μg/mL when exposed for three days in vitro mdpi.commdpi.comnih.govcore.ac.ukcore.ac.ukresearchgate.netnih.gov. This finding positions this compound as a compound with potential anticancer properties. Further investigations have also revealed its antimicrobial activity , albeit weak, against certain Gram-positive bacteria. Specifically, it exhibits activity against Staphylococcus aureus and Micrococcus luteus with a Minimum Inhibitory Concentration (MIC) of 100 μg/mL, but shows no significant effect on Bacillus subtilis at this concentration mdpi.comnih.govcore.ac.ukcore.ac.ukresearchgate.netnih.gov. Notably, comparative studies have indicated that this compound is more effective against specific bacterial strains, showing greater efficacy against Staphylococcus aureus strain ST398 than strain JE2 europa.eu.

While the precise molecular mechanisms underlying this compound's cytocidal effects are still under investigation, related polyether ionophores are known to function by altering cellular membrane permeability to cations nih.goveuropa.eunih.govabu.edu.ngresearchgate.net. Furthermore, studies on analogous compounds, such as nigericin, have shown that these molecules can induce apoptosis and autophagy in cancer cells, suggesting potential pathways that this compound might also engage core.ac.ukresearchgate.netnih.gov. The broad bioactivity spectrum of polyether ionophores, encompassing antibacterial, antifungal, antiparasitic, antiviral, and cytotoxic effects, underscores the utility of cell-based assays in profiling their diverse biological impacts mdpi.comnih.govcore.ac.ukresearchgate.netnih.goveuropa.euabu.edu.ngresearchgate.netuniss.it.

Table 1: In Vitro Biological Activity of this compound

| Cell Line/Organism | Activity Type | Result / Concentration | Reference |

| B16 melanoma cells | Cytocidal | IC50 = 0.23 μg/mL | mdpi.commdpi.comnih.govcore.ac.ukcore.ac.ukresearchgate.netnih.gov |

| Staphylococcus aureus | Antimicrobial | MIC = 100 μg/mL | mdpi.comnih.govcore.ac.ukcore.ac.ukresearchgate.netnih.gov |

| Micrococcus luteus | Antimicrobial | MIC = 100 μg/mL | mdpi.comnih.govcore.ac.ukcore.ac.ukresearchgate.netnih.gov |

| Bacillus subtilis | Antimicrobial | Inactive at 100 μg/mL | mdpi.comnih.govcore.ac.ukcore.ac.ukresearchgate.netnih.gov |

| S. aureus strain ST398 | Antimicrobial | More effective | europa.eu |

| S. aureus strain JE2 | Antimicrobial | Less effective | europa.eu |

Spectroscopic Techniques for Structural Elucidation in Research

The precise determination of this compound's chemical structure is fundamental to understanding its biological activity and guiding further research. Spectroscopic techniques, often coupled with chromatographic methods for isolation, are indispensable in this process.

Chromatographic separation techniques, such as High-Performance Liquid Chromatography (HPLC), are routinely employed to isolate this compound from complex fermentation broths mdpi.comeuropa.eursc.org. Following isolation, a suite of spectroscopic methods is applied for structural elucidation. Mass Spectrometry (MS), particularly High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and MS/MS fragmentation analysis, provides crucial information about the molecular weight and fragmentation patterns, aiding in the deduction of the molecular formula and structural fragments mdpi.comrsc.org. For this compound, the molecular formula has been determined as C52H88O19, with a molecular weight of 1016 mdpi.com. MS analysis has identified characteristic adducts such as [M+NH4]+ 1034 and [M+Na]+ 1039, and a mass difference (Δm/z) of 129 has suggested the elimination of a deoxysugar moiety mdpi.com.

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D techniques (e.g., 1H, 13C, HSQC, HMBC), is a cornerstone for detailed structural determination, providing information on the connectivity of atoms and the stereochemistry of the molecule mdpi.comresearchgate.netrsc.orgacs.orgjst.go.jp. While specific NMR spectral data for this compound are not detailed in the provided snippets, NMR analysis has been instrumental in confirming its identity by comparing obtained spectra with literature data mdpi.com. Other spectroscopic methods, such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, can also provide complementary structural information, though their specific application to this compound's initial elucidation is not detailed here.

High-Throughput Screening Approaches for Activity Profiling

High-throughput screening (HTS) methodologies are vital for rapidly assessing the biological activity of compounds like this compound against a wide array of targets or cellular models. This allows for the efficient profiling of their potential therapeutic applications.

While specific HTS studies dedicated solely to this compound are not extensively detailed in the provided literature, the broader context of natural product discovery and screening highlights the application of such approaches. For instance, screening of compound libraries and microbial extracts, including those from Actinoallomurus species, is a common strategy to identify novel bioactive agents europa.eu. In one such screening effort, this compound (referred to as α-817) was evaluated against different strains of methicillin-resistant Staphylococcus aureus (MRSA). This screening revealed differential activity, with this compound demonstrating greater efficacy against the ST398 strain compared to the JE2 strain europa.eu. The broad spectrum of bioactivity observed for polyether ionophores, including antibacterial, antifungal, and cytotoxic effects, makes them prime candidates for HTS campaigns aimed at identifying new therapeutic leads mdpi.comnih.govcore.ac.ukresearchgate.netnih.goveuropa.euabu.edu.ngresearchgate.netuniss.it.

Molecular Modeling and Docking Studies for Target Interaction Analysis

Molecular modeling and computational approaches, including docking studies and Quantitative Structure–Activity Relationship (QSAR) analysis, are increasingly employed to predict and understand how molecules like this compound interact with their biological targets. These methods can guide experimental design and aid in the optimization of lead compounds.

Direct reports detailing molecular modeling or docking studies specifically focused on this compound are limited in the provided search results. However, the field of natural product research widely utilizes Quantitative Structure–Activity Relationships (QSAR) to correlate chemical structure with biological activity researchgate.netnih.gov. Algorithms like PASS (Prediction of Activity Spectra for Substances) are recognized for their accuracy in predicting a wide range of biological activities for various compounds, including polyether toxins researchgate.netnih.gov. These computational tools can provide predictive insights into potential target interactions and efficacy, even in the absence of direct experimental validation for a specific compound.

Gene Cluster Mining and Bioinformatic Analysis for Biosynthesis

Understanding the genetic basis of this compound production is crucial for its sustainable supply and potential for bioengineering. Gene cluster mining and bioinformatic analysis are key methodologies in this area.

This compound is produced by various Streptomyces and Actinoallomurus species mdpi.commdpi.comnih.govcore.ac.ukcore.ac.ukresearchgate.netnih.goveuropa.eunih.govresearchgate.netrsc.orgacs.orgjst.go.jpresearchgate.netresearchgate.netcapes.gov.brkoreascience.krdntb.gov.ua. The genus Actinoallomurus is a prolific source of diverse secondary metabolites, including novel polyethers, making it a focus for biosynthetic studies mdpi.comeuropa.eursc.orgacs.orgresearchgate.net. Bioinformatic tools, such as antiSMASH, are employed to analyze the genomes of these microorganisms and predict the presence and organization of biosynthetic gene clusters (BGCs) responsible for the production of secondary metabolites, including polyketides and polyethers rsc.orgjst.go.jpkoreascience.kr. While specific BGCs for this compound have not been detailed in the provided snippets, the identification of this compound from Actinoallomurus strains implies the existence of the necessary biosynthetic machinery, which can be further investigated through genomic and bioinformatic approaches. Studies on related compounds, such as allopeptimicins, have revealed complex BGCs, highlighting the intricate genetic architecture underlying polyether biosynthesis mdpi.comnih.govrsc.org.

Compound Names Mentioned:

this compound

Nigericin

Nanchangmycin

Salinomycin

Monensin

Calcimycin

Ionomycin

Lasalocid

Alborixin

Antibiotic 6016

Grisorixin

Lonomycins (B and C)

Inostamycin (B)

Leuseramycin

X-14931A

Dianemycin

Promomycin

Mutalomycin

A80438

Lomonomycin

SF-2361

α-823

α-770

Paramagnetoquinones

Enduracyclinones

NAI-107

Clindamycin

Tetracycline

Chlorotetracycline

Butanolide

Penicillin G

Metronidazole

Streptomycin

Erythromycin

Daptomycin

Streptothricin

Allopeptimicins

Future Research Directions and Academic Perspectives on Octacyclomycin

Exploration of Undiscovered Biological Activities through Academic Screening Programs

Academic screening programs can play a pivotal role in uncovering novel biological activities of Octacyclomycin. Given its known cytocidal and weak antimicrobial effects, future research could involve broad-spectrum screening against a wider range of cell lines, including various cancer types and drug-resistant pathogens. High-throughput screening (HTS) methodologies can be employed to systematically evaluate this compound's efficacy against panels of targets, potentially revealing activities beyond its current known profile, such as antiviral, antifungal, or antiparasitic properties mdpi.comnih.gov. Such systematic exploration could also identify previously unrecognized synergistic effects when this compound is combined with other therapeutic agents.

Deeper Understanding of Ion Specificity and Transport Kinetics

As a polyether ionophore, this compound's biological activity is intrinsically linked to its ability to bind and transport ions across cell membranes nih.govwikipedia.org. Future research should focus on elucidating the precise ion specificity of this compound, identifying which specific cations or anions it binds and transports most effectively. Detailed kinetic studies are needed to quantify the rates and mechanisms of this transport across different membrane models (e.g., artificial lipid bilayers, cellular models). Understanding these transport kinetics and ion selectivity will be crucial for deciphering its cellular effects and potential therapeutic applications, particularly in modulating cellular membrane potential and ion homeostasis wikipedia.orgscbt.comnih.gov.

Expanding Biosynthetic Engineering for Novel this compound Analogs

The biosynthesis of this compound, like other polyether ionophores, involves complex enzymatic pathways mdpi.com. Research into expanding its biosynthetic engineering offers a promising avenue for generating novel analogs with potentially improved or altered biological activities. By identifying and manipulating the genes responsible for this compound biosynthesis, researchers could engineer strains to produce modified versions of the compound. This could involve altering glycosylation patterns, modifying specific functional groups, or incorporating different structural motifs, thereby creating a library of analogs for structure-activity relationship (SAR) studies and the development of more potent or selective therapeutic agents.

Integration of Multi-Omics Data for Comprehensive Mechanistic Insight

The integration of multi-omics data (genomics, transcriptomics, proteomics, metabolomics) offers a powerful approach to gain a holistic understanding of this compound's cellular and molecular mechanisms of action bcm.edubigomics.chnih.govmdpi.comnih.gov. By analyzing how this compound affects gene expression, protein profiles, and metabolic pathways, researchers can build a comprehensive picture of its biological impact. For instance, transcriptomic analysis could reveal genes upregulated or downregulated in response to this compound treatment, while proteomic and metabolomic studies could identify specific protein targets or altered metabolic fluxes. This integrated approach can uncover previously unknown pathways modulated by this compound and provide deeper insights into its therapeutic potential and any associated resistance mechanisms.

Novel Applications of this compound as a Biochemical Tool in Research

Beyond its potential as a therapeutic agent, this compound's specific ion-binding and transport properties could be leveraged as a biochemical tool in fundamental research. Its ability to selectively interact with certain ions could make it useful for probing ion transport mechanisms in biological membranes, studying cellular signaling pathways dependent on ion gradients, or as a component in the development of biosensors for specific ions. Further characterization of its fluorescent properties, if any, could also enable its use as a probe in live-cell imaging studies related to ion dynamics.

Q & A

Q. What are the established methods for structural elucidation of Octacyclomycin?

To determine this compound’s structure, researchers should combine spectroscopic and crystallographic techniques:

- Nuclear Magnetic Resonance (NMR) : Analyze , , and 2D NMR (COSY, HSQC, HMBC) to map connectivity of its eight cyclic ether rings and functional groups (e.g., hydroxyl, carboxyl) .

- X-ray Crystallography : Resolve absolute stereochemistry of its complex polycyclic framework .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., reported as vs. ; see Table 1).

Q. How can researchers validate this compound’s biosynthetic pathway?

Methodological approaches include:

- Genomic Analysis : Screen Actinoallomurus spp. genomes for polyketide synthase (PKS) or nonribosomal peptide synthetase (NRPS) gene clusters linked to polyether biosynthesis .

- Isotopic Labeling : Use -acetate or -glucose to trace precursor incorporation into this compound’s backbone .

- Gene Knockout Studies : Disrupt candidate biosynthetic genes to observe pathway interruptions .

Q. What in vitro assays are recommended for preliminary bioactivity screening?

- Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive bacteria (e.g., Staphylococcus aureus) and apicomplexan parasites (e.g., Plasmodium falciparum) due to reported ionophore activity .

- Cytotoxicity Profiling : Use mammalian cell lines (e.g., HEK293) to assess selectivity indices .

Advanced Research Questions

Q. How can conflicting reports about this compound’s molecular formula and bioactivity be resolved?

Data Contradiction Analysis:

- Re-isolation and Characterization : Reproduce isolation protocols from original studies (e.g., Actinoallomurus fermentation conditions) to confirm structural consistency .

- Computational Validation : Compare experimental HRMS and NMR data with simulated spectra for both formulas using tools like ACD/Labs or MNova .

- Bioactivity Replication : Standardize assay conditions (e.g., pH, serum content) to minimize variability in MIC values .

Table 1 : Reported Discrepancies in this compound Data

| Study | Molecular Formula | Bioactivity (MIC Range) | Source Organism |

|---|---|---|---|

| Iorio & Tocc (2018) | Not specified | Actinoallomurus spp. | |

| Unnamed (2009) | 0.5–2.0 µg/mL (bacteria) | Undisclosed |

Q. What experimental designs are optimal for studying this compound’s mechanism of action?

- Membrane Potential Assays : Use fluorescent dyes (e.g., DiBAC) to measure ionophore-mediated depolarization in bacterial membranes .

- Proteomic Profiling : Apply SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify target proteins affected by this compound in pathogens .

- Comparative Genomics : Analyze resistant mutant strains to pinpoint genetic mutations (e.g., efflux pump upregulation) .

Q. How should researchers address inconsistencies in cytotoxicity data across studies?

Q. What strategies improve reproducibility in this compound synthesis or isolation?

- Protocol Harmonization : Document fermentation parameters (e.g., media composition, temperature) and extraction solvents in detail .

- Purity Criteria : Require ≥95% purity (HPLC-UV/ELSD) and full spectroscopic data for new batches .

Methodological Guidance

Q. How to formulate hypotheses about this compound’s ecological role?

What frameworks guide rigorous research question development?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.